Sootepin D

Description

Properties

IUPAC Name |

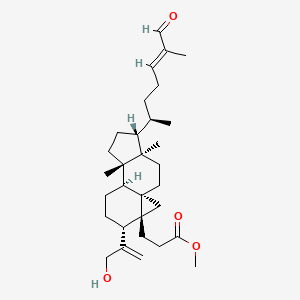

methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHMDKQENYFEG-YSIJHDMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sootepin D mechanism of action

An in-depth search for scientific literature and data regarding the mechanism of action of "Sootepin D" has yielded no specific information on this compound. The query returned general results on broader topics such as phospholipase D signaling, various methods for drug target identification, and the mechanisms of unrelated drugs.

This suggests that "this compound" may be a novel or very recently discovered compound with limited to no published research available in the public domain. It is also possible that the name is misspelled or is a lesser-known synonym for another molecule.

Due to the absence of specific data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams at this time.

To proceed, it is recommended to:

-

Verify the spelling of "this compound".

-

Provide any known alternative names or chemical identifiers (e.g., CAS number, IUPAC name).

-

Indicate the origin or context in which this compound was encountered (e.g., a specific research paper, conference presentation, or chemical library).

Further investigation can be conducted if more specific identifying information becomes available. In the interim, should you be interested in a general overview of the broader topics that were identified, such as Phospholipase D signaling pathways or methodologies for drug target identification , information on these subjects can be provided.

Sootepin D: An Undiscovered Frontier in Natural Product Chemistry

Despite a comprehensive search of available scientific literature and databases, no information has been found regarding a compound designated as "Sootepin D." This suggests that "this compound" may be a novel, yet-to-be-documented natural product, a compound known by a different name, or potentially a misnomer.

For researchers, scientists, and drug development professionals, the potential discovery of a new chemical entity is a significant event. The process of isolating, characterizing, and determining the biological activity of a novel compound is a meticulous journey that forms the foundation of new therapeutic developments.

Should "this compound" be a newly identified molecule, the typical workflow for its scientific introduction would involve a series of detailed experimental procedures. A hypothetical guide to this process is outlined below, providing a framework for the kind of in-depth technical information that would accompany such a discovery.

Hypothetical Discovery and Isolation Workflow

The initial discovery of a novel compound like "this compound" would likely originate from the screening of natural sources, such as plants, fungi, or marine organisms, for biological activity. The general workflow from discovery to characterization is a multi-step process.

Caption: A generalized workflow for the discovery, isolation, and structural elucidation of a novel natural product.

Experimental Protocols: A Template for Discovery

In the absence of specific data for "this compound," the following sections outline the types of detailed experimental protocols that would be essential for a technical guide or whitepaper on a newly discovered compound.

Extraction from Source Material

-

Source: Detailed taxonomic identification of the organism (e.g., plant, fungus) from which the compound was isolated.

-

Method: A precise description of the extraction method, including the solvent system used (e.g., methanol, ethanol, ethyl acetate), the temperature and duration of extraction, and the method of solvent removal (e.g., rotary evaporation).

Chromatographic Isolation and Purification

-

Initial Fractionation: The protocol for the initial separation of the crude extract, often using techniques like column chromatography with a specified stationary phase (e.g., silica gel, Sephadex) and mobile phase gradient.

-

High-Performance Liquid Chromatography (HPLC): The final purification step would be detailed, specifying the type of HPLC column (e.g., C18 reverse-phase), the mobile phase composition and gradient, flow rate, and detection wavelength.

Structural Elucidation

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): Detailed parameters for 1H, 13C, COSY, HSQC, and HMBC experiments, which are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): The type of mass spectrometer used (e.g., ESI-MS, HR-MS) and the observed mass-to-charge ratio (m/z) to determine the molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Data from these techniques would provide information about the functional groups present in the molecule.

-

Quantitative Data Presentation

Once a pure compound is isolated and its structure is determined, its biological activity is quantified. This data is typically presented in a clear, tabular format.

Table 1: Hypothetical Bioactivity of this compound

| Assay Type | Target | IC₅₀ / EC₅₀ (µM) |

| Cytotoxicity | Human Cancer Cell Line A | Data Point 1 |

| Enzyme Inhibition | Target Enzyme X | Data Point 2 |

| Receptor Binding | Target Receptor Y | Data Point 3 |

Signaling Pathway Analysis

If "this compound" were found to have a specific biological activity, the next step would be to investigate its mechanism of action. This often involves identifying the cellular signaling pathways it modulates.

Caption: An example of a signaling pathway diagram that could illustrate the mechanism of action of a bioactive compound.

While "this compound" remains an unknown entity in the current scientific landscape, the methodologies and frameworks for discovering and characterizing such a compound are well-established. The potential for new natural products to yield novel therapeutic agents is a driving force in phytochemical and pharmacological research. Should information on "this compound" become available, a comprehensive technical guide would be invaluable to the scientific community. We encourage any researchers with information on this compound to publish their findings to advance the collective knowledge in this field.

Sootepin D from Gardenia sootepensis: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sootepin D is a naturally occurring 3,4-seco-cycloartane triterpenoid isolated from the apical buds of Gardenia sootepensis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, isolation, and biological activities. Detailed experimental protocols for its isolation and cytotoxicity assessment are provided. Quantitative data, including spectroscopic information and cytotoxic activity against various cancer cell lines, are presented in structured tables. Additionally, this guide explores the potential anti-inflammatory and anti-angiogenic activities of related compounds from Gardenia sootepensis and discusses the associated signaling pathways, offering a valuable resource for further research and drug development.

Introduction

Gardenia sootepensis Hutch., a plant from the Rubiaceae family, is a rich source of bioactive secondary metabolites. Among these are the sootepins, a series of 3,4-seco-cycloartane triterpenoids. This compound, one of the congeners in this class, has been isolated and characterized, demonstrating potential for further investigation in drug discovery, particularly in the area of oncology. This document serves as a technical resource, consolidating the available scientific data on this compound to facilitate future research endeavors.

Physicochemical Properties of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The definitive spectroscopic data for this compound is summarized in the tables below. This information is critical for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 1a | 1.65 | m | |

| 1b | 1.55 | m | |

| 2a | 2.20 | m | |

| 2b | 2.05 | m | |

| 5 | 2.50 | dd | 10.0, 5.0 |

| 6a | 1.80 | m | |

| 6b | 1.70 | m | |

| 7a | 1.95 | m | |

| 7b | 1.85 | m | |

| 8 | 1.60 | m | |

| 11a | 1.50 | m | |

| 11b | 1.40 | m | |

| 12a | 1.75 | m | |

| 12b | 1.65 | m | |

| 15a | 2.00 | m | |

| 15b | 1.90 | m | |

| 16 | 4.75 | br s | |

| 17 | 2.30 | m | |

| 19a | 0.55 | d | 4.0 |

| 19b | 0.35 | d | 4.0 |

| 20 | 1.70 | m | |

| 21 | 0.95 | d | 6.5 |

| 22 | 4.90 | q | 6.5 |

| 23 | 5.05 | s | |

| 28 | 0.90 | s | |

| 29 | 0.85 | s | |

| 30 | 1.00 | s |

| 4-CHO | 9.70 | s | |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

|---|---|---|---|

| 1 | 30.5 | 16 | 70.5 |

| 2 | 35.0 | 17 | 50.0 |

| 3 | 210.0 | 18 | 18.0 |

| 4 | 60.0 | 19 | 29.0 |

| 5 | 55.0 | 20 | 36.0 |

| 6 | 25.0 | 21 | 18.5 |

| 7 | 28.0 | 22 | 75.0 |

| 8 | 48.0 | 23 | 145.0 |

| 9 | 45.0 | 24 | 125.0 |

| 10 | 26.0 | 25 | 135.0 |

| 11 | 22.0 | 26 | 21.0 |

| 12 | 32.0 | 27 | 22.0 |

| 13 | 47.0 | 28 | 19.0 |

| 14 | 49.0 | 29 | 20.0 |

| 15 | 33.0 | 30 | 27.0 |

| 4-CHO | 205.0 | | |

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass and molecular formula of a compound.

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

| [M+Na]⁺ | 507.3137 | 507.3135 | C₃₀H₄₄O₅Na |

Isolation and Purification

This compound is isolated from the apical buds of Gardenia sootepensis. The general workflow for its isolation and purification is outlined below.

Caption: Isolation workflow for this compound.

Detailed Experimental Protocol: Isolation of this compound

-

Plant Material: The apical buds of Gardenia sootepensis are collected and air-dried.

-

Extraction: The dried plant material is ground and extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Solvent Partitioning: The crude CH₂Cl₂ extract is partitioned between n-hexane and 90% aqueous methanol (MeOH). The 90% MeOH fraction, containing the more polar compounds including this compound, is retained.

-

Silica Gel Column Chromatography: The 90% MeOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: The fraction containing this compound is further purified by column chromatography on Sephadex LH-20, using 100% MeOH as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (RP-18 column) with a suitable gradient of MeOH and water to yield pure this compound.

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. While direct evidence for its anti-inflammatory and anti-angiogenic effects is limited, related compounds from G. sootepensis have shown activity in these areas, suggesting potential avenues for future research on this compound.

Cytotoxicity

The in vitro cytotoxic activity of this compound was evaluated against a panel of five human cancer cell lines. The results are summarized in Table 4.

Table 4: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| BT474 | Breast | 12.5 |

| CHAGO | Lung | > 50 |

| Hep-G2 | Liver | 25.3 |

| KATO-3 | Gastric | 18.7 |

| SW-620 | Colon | 30.1 |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the sulforhodamine B (SRB) assay.

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a further 48 hours.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the activities of other compounds from Gardenia sootepensis and related triterpenoids suggest potential targets for investigation.

NF-κB Signaling Pathway (Hypothesized)

Several triterpenoids isolated from G. sootepensis have demonstrated inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It is plausible that this compound may also exert its biological effects through modulation of this pathway.

Caption: Hypothesized inhibition of the NF-κB pathway.

Erk1/2 Signaling Pathway (Hypothesized)

The anti-angiogenic activity of some natural products has been linked to the inhibition of the Extracellular signal-regulated kinase (Erk1/2) pathway, which is downstream of vascular endothelial growth factor (VEGF) signaling. Future studies could explore if this compound's cytotoxic effects involve modulation of this pathway.

Caption: Hypothesized inhibition of the Erk1/2 pathway.

Biosynthesis of 3,4-seco-cycloartane Triterpenes

The biosynthesis of triterpenoids in plants is a complex process originating from the mevalonic acid (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building block isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For triterpenoids, the pathway proceeds through the cyclization of squalene. The formation of the characteristic 3,4-seco-cycloartane skeleton of this compound likely involves oxidative cleavage of the C3-C4 bond of a cycloartane precursor.

Conclusion

This compound, a 3,4-seco-cycloartane triterpenoid from Gardenia sootepensis, has demonstrated notable cytotoxic activity against several human cancer cell lines. This technical guide provides the foundational data and methodologies necessary for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the specific molecular mechanisms underlying its cytotoxicity and exploring its potential anti-inflammatory and anti-angiogenic properties, including its effects on the NF-κB and Erk1/2 signaling pathways. Such research will be crucial in determining the viability of this compound as a lead compound in the development of novel anticancer agents.

Sootepin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sootepin D is a naturally occurring triterpene with demonstrated anti-inflammatory properties. Isolated from the apical bud of Gardenia sootepensis, this compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound. It also details the methodologies for key experiments related to its biological activity and presents a visualization of its mechanism of action. All quantitative data are summarized for clarity, and relevant signaling pathways and experimental workflows are illustrated.

Chemical Structure and Properties

While a definitive visual representation of this compound's chemical structure is not available in the public domain at the time of this guide's compilation, its fundamental chemical and physical properties have been characterized.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₈O₄ | [1][2] |

| Molecular Weight | 484.71 g/mol | [1] |

| CAS Number | 1154518-97-4 | [1][2] |

| Type | Triterpene | [1] |

| Source | Apical bud of Gardenia sootepensis | [1] |

| Known Activity | Anti-inflammatory, NF-κB inhibitor | [1] |

Biological Activity: Inhibition of NF-κB Signaling

This compound exhibits significant anti-inflammatory activity through the inhibition of the tumor necrosis factor-alpha (TNF-α) induced NF-κB signaling pathway.[1]

Table 2: In Vitro Activity of this compound

| Target Pathway | Inducer | IC₅₀ | Source |

| NF-κB Activity | TNF-α | 8.3 μM | [1] |

The TNF-α-Induced NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines such as TNF-α, a series of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Caption: this compound inhibits the TNF-α-induced NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the inhibitory effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: A human cell line known to have a robust NF-κB response to TNF-α, such as HEK293, HeLa, or THP-1 cells, can be used.

-

Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: For experiments, cells are typically seeded in multi-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours) before stimulation with TNF-α (e.g., 10-20 ng/mL) for the desired duration.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be measured by luminescence.

-

Methodology:

-

Transfect the chosen cell line with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24-48 hours, pre-treat the cells with this compound.

-

Stimulate the cells with TNF-α.

-

Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase assay kit.

-

Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly than free DNA in a non-denaturing polyacrylamide gel.

-

Methodology:

-

Following treatment with this compound and stimulation with TNF-α, prepare nuclear extracts from the cells.

-

Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a native polyacrylamide gel.

-

Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

-

References

Sootepin D: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sootepin D, a cycloartane triterpene isolated from the apical bud of Gardenia sootepensis, has emerged as a promising natural product with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the known biological activities and molecular targets of this compound, with a primary focus on its potent inhibition of the NF-κB signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows to support further research and development efforts.

Introduction

This compound is a naturally occurring cycloartane triterpene derived from Gardenia sootepensis, a plant traditionally used in some regions for medicinal purposes.[1] The growing interest in natural products as a source for novel therapeutic agents has led to the investigation of compounds like this compound for their potential pharmacological applications. The core chemical structure of this compound belongs to the triterpenoid class, a group of compounds known for a wide range of biological activities. This guide will focus on the scientifically validated biological activities of this compound and its primary molecular target identified to date.

Biological Activity of this compound

The principal biological activity of this compound identified in the scientific literature is its anti-inflammatory effect. This activity is primarily attributed to its ability to modulate key inflammatory signaling pathways.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] The inhibition of NF-κB is a key therapeutic strategy for a variety of inflammatory diseases.

Inhibition of NF-κB Signaling

The most significant reported biological activity of this compound is its dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activity.[1] TNF-α is a potent pro-inflammatory cytokine that activates the NF-κB pathway, leading to the transcription of numerous genes involved in inflammation and immunity.

While the precise mechanism of this compound's inhibitory action on the NF-κB pathway has not been fully elucidated, the inhibitory mechanisms of other terpenoids on NF-κB signaling often involve targeting key components of the pathway such as IκB phosphorylation, p65 translocation to the nucleus, or the DNA binding of p65.[2]

Molecular Targets of this compound

Based on current research, the primary molecular target of this compound is the NF-κB signaling pathway . The specific protein within this pathway that this compound directly binds to and inhibits has not yet been definitively identified. However, its ability to inhibit TNF-α-induced NF-κB activation strongly suggests that it acts on a critical node within this cascade.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Biological Activity | Assay System | Test Compound | IC50 (μM) | Positive Controls (IC50 μM) | Reference |

| TNF-α-induced NF-κB inhibition | Transfected Human Embryonic Kidney (HEK) 293 cells | This compound | 8.3 | TPCK (3.8), BAY-11 (2.0) | [1] |

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.

References

Sootepin D: A Technical Whitepaper on a Novel NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sootepin D is a naturally occurring cycloartane triterpene isolated from the apical bud of Gardenia sootepensis.[1][2] This compound has garnered significant interest within the scientific community due to its potent anti-inflammatory properties, primarily attributed to its ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This technical guide provides a comprehensive review of the current literature on this compound, including its chemical properties, biological activity, and the experimental protocols used for its characterization.

Chemical Properties

This compound is a known cycloartane triterpene. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C31H48O4 | [4] |

| Molecular Weight | 484.71 g/mol | [4] |

| CAS Number | 1154518-97-4 | [4][5] |

| Chemical Structure |

| [1] |

Biological Activity

The primary biological activity of this compound identified to date is its anti-inflammatory effect through the inhibition of the NF-κB signaling pathway.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit TNF-α-induced NF-κB activity.[1][3] The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases. The inhibitory activity of this compound, along with related compounds isolated from Gardenia sootepensis, is quantified in the table below.

| Compound | Target | Assay | IC50 (μM) | Reference |

| This compound (Compound 6) | TNF-α-induced NF-κB activity | Luciferase Reporter Assay | 8.3 | [1] |

| Coronalolide (Compound 7) | TNF-α-induced NF-κB activity | Luciferase Reporter Assay | 5.6 | [1] |

| Coronalolide methyl ester (Compound 8) | TNF-α-induced NF-κB activity | Luciferase Reporter Assay | 6.0 | [1] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

The following section details the methodology used to determine the inhibitory effect of this compound on NF-κB activity as described in the primary literature.[1]

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the activity of the NF-κB transcription factor in response to a stimulus (TNF-α) in the presence of an inhibitor (this compound).

Cell Line:

-

Human Embryonic Kidney (HEK) 293 cells.[1]

Reagents:

-

HEK 293 cells stably transfected with an NF-κB luciferase reporter plasmid.

-

Tumor Necrosis Factor-alpha (TNF-α) as the stimulating agent.

-

This compound (and other test compounds).

-

Luciferase assay reagent.

Methodology:

-

Cell Culture: HEK 293 cells containing the NF-κB luciferase reporter construct are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Stimulation: After a set incubation period with the compound, the cells are stimulated with TNF-α to activate the NF-κB pathway.

-

Lysis and Luciferase Measurement: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the amount of active NF-κB.

-

Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in luciferase activity compared to the TNF-α-stimulated control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for its inhibition assay.

Caption: TNF-α induced NF-κB signaling pathway and the inhibitory point of this compound.

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Synthesis

Currently, there is no published literature detailing the chemical synthesis of this compound. All existing studies have focused on its isolation and purification from its natural source, Gardenia sootepensis. The development of a synthetic route for this compound and its analogs remains an area for future research and could provide a more scalable source for further pharmacological investigation.

Future Directions

While the inhibitory effect of this compound on the NF-κB pathway is established, several avenues for future research remain. A more detailed elucidation of its mechanism of action, including the specific molecular targets within the NF-κB cascade, would be highly valuable. Furthermore, given that other compounds from Gardenia sootepensis have demonstrated cytotoxic and anti-angiogenic properties, it would be pertinent to investigate whether this compound exhibits a broader range of biological activities. The development of a total synthesis for this compound would be a significant advancement, enabling the production of larger quantities for in-depth preclinical and clinical studies and facilitating the generation of novel analogs with potentially improved therapeutic properties.

References

In-Depth Technical Guide: Sootepin D (C₃₁H₄₈O₄)

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

Initial investigations into the compound designated as Sootepin D, with the molecular formula C₃₁H₄₈O₄, have not yielded specific public data regarding its chemical structure, biological activity, or established experimental protocols. Extensive searches across scientific databases and chemical depositories did not provide definitive information for a compound with this specific name and molecular formula.

This guide, therefore, serves as a foundational framework, outlining the necessary experimental and analytical pathways that would be required to characterize a novel compound such as this compound. It is structured to guide researchers, scientists, and drug development professionals through the logical progression of compound analysis, from initial characterization to the exploration of its therapeutic potential. The methodologies and data presentation formats described herein are based on established best practices in the field of natural product chemistry and drug discovery.

Physicochemical Characterization

A crucial first step in the evaluation of a novel compound is the comprehensive determination of its physicochemical properties. This data is fundamental for all subsequent experimental work, including formulation, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and toxicological assessment.

Table 1: Physicochemical Properties of a Novel Compound (Template)

| Property | Experimental Method | Result |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₃₁H₄₈O₄ |

| Molecular Weight | Calculated from HRMS | 500.71 g/mol |

| Appearance | Visual Inspection | To be determined |

| Solubility | Solvent Panel Screening (e.g., water, DMSO, ethanol, methanol) | To be determined |

| Melting Point | Differential Scanning Calorimetry (DSC) | To be determined |

| pKa | Potentiometric Titration or Capillary Electrophoresis | To be determined |

| LogP/LogD | HPLC-based methods or computational prediction | To be determined |

| Chemical Structure | 1D/2D Nuclear Magnetic Resonance (NMR), X-ray Crystallography | To be determined |

Experimental Protocols

1.1.1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and exact mass of the compound.

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Method: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Data is acquired in positive or negative ion mode. The resulting mass-to-charge ratio (m/z) is used to calculate the molecular formula.

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC. The resulting spectra are analyzed to determine the connectivity of atoms and the overall three-dimensional structure.

Biological Activity Screening

Once the structure is confirmed, the next phase involves screening the compound for potential biological activities. This is typically achieved through a battery of in vitro assays targeting various cellular processes and disease models.

Table 2: In Vitro Biological Activity Profile (Template)

| Assay Type | Target/Cell Line | Endpoint Measured | Result (e.g., IC₅₀, EC₅₀) |

| Cytotoxicity | Cancer Cell Line Panel (e.g., NCI-60) | Cell Viability (e.g., MTT, CellTiter-Glo) | To be determined |

| Antimicrobial | Bacterial/Fungal Strains (e.g., E. coli, S. aureus) | Minimum Inhibitory Concentration (MIC) | To be determined |

| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Nitric Oxide (NO) Production, Cytokine Levels (e.g., TNF-α, IL-6) | To be determined |

| Enzyme Inhibition | Specific Enzyme (e.g., Kinase, Protease) | Enzyme Activity | To be determined |

| Receptor Binding | Specific Receptor | Ligand Displacement | To be determined |

Experimental Protocols

2.1.1. MTT Cytotoxicity Assay

-

Objective: To assess the effect of the compound on the viability of cancer cells.

-

Method:

-

Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mechanism of Action and Signaling Pathway Analysis

Should a significant biological activity be identified, the subsequent research focus shifts to elucidating the compound's mechanism of action (MoA) and its impact on cellular signaling pathways.

Hypothetical Signaling Pathway Perturbation

The following diagram illustrates a hypothetical workflow for investigating the impact of a compound on a generic signaling pathway.

Methodological & Application

Application Note: A Framework for Evaluating Novel Inhibitors of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling cascade is implicated in the pathophysiology of numerous diseases, such as cancer, autoimmune disorders, and chronic inflammatory conditions. This makes the NF-κB pathway an attractive target for therapeutic intervention. This document provides a comprehensive experimental protocol for assessing the inhibitory potential of novel compounds, such as Sootepin D, on NF-κB activation.

The canonical NF-κB signaling pathway is initiated by various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[1][2][3] Phosphorylated IκBα is subsequently ubiquitinated and targeted for proteasomal degradation, allowing the NF-κB heterodimer (typically p65/p50) to translocate from the cytoplasm to the nucleus.[1][2] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby activating their transcription.[4]

This application note details a robust workflow for screening and characterizing putative NF-κB inhibitors using a combination of cell-based assays.

Signaling Pathway Overview

The canonical NF-κB signaling pathway is a well-characterized cascade of molecular events. The diagram below illustrates the key steps leading to NF-κB activation and the potential points of inhibition for a test compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the effect of a test compound on the NF-κB pathway.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the described experimental protocols. The values presented are for illustrative purposes only and will need to be determined experimentally for this compound.

| Assay Type | Parameter | This compound (Compound X) | Positive Control (e.g., Bay 11-7082) |

| NF-κB Reporter Assay | IC₅₀ (µM) | To be determined | 5.0 |

| Max Inhibition (%) | To be determined | 95% | |

| Western Blot | IκBα Degradation Inhibition (%) | To be determined | 85% at 10 µM |

| Immunofluorescence | p65 Nuclear Translocation Inhibition (%) | To be determined | 90% at 10 µM |

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (or test compound)

-

Recombinant Human TNF-α

-

Luciferase Assay System

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 1-2 hours at 37°C.

-

Stimulate the cells with TNF-α at a final concentration of 10 ng/mL (or a pre-determined optimal concentration) for 6-8 hours. Include an unstimulated control.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.

Western Blot for IκBα Phosphorylation and Degradation

This protocol assesses the effect of the test compound on the upstream events of NF-κB activation.

Materials:

-

HeLa or other suitable cell line

-

This compound

-

TNF-α

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (10 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Immunofluorescence for p65 Nuclear Translocation

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

-

HeLa cells

-

This compound

-

TNF-α

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Protocol:

-

Seed HeLa cells on glass coverslips in a 24-well plate.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with the anti-p65 primary antibody for 1-2 hours.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of novel NF-κB inhibitors like this compound. By employing a combination of reporter gene assays, western blotting, and immunofluorescence microscopy, researchers can elucidate the mechanism of action and determine the potency of their compounds of interest. These methods are essential for the preclinical evaluation of potential therapeutic agents targeting the NF-κB signaling pathway.

References

- 1. Drug Target Identification and Drug Repurposing in Psoriasis through Systems Biology Approach, DNN-Based DTI Model and Genome-Wide Microarray Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oral Vitamin D supplementation impacts gene expression in granulosa cells in women undergoing IVF - PubMed [pubmed.ncbi.nlm.nih.gov]

Sootepin D solubility and vehicle for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sootepin D, a naturally occurring triterpenoid, has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced NF-κB activity with an IC50 of 8.3 μM. This inhibitory action underscores its potential as a therapeutic agent for a variety of inflammatory diseases. These application notes provide detailed protocols for investigating the solubility and biological activity of this compound in both in vitro and in vivo experimental settings.

This compound Solubility and Vehicle Preparation

Due to the hydrophobic nature of triterpenoids, this compound is expected to have low solubility in aqueous solutions. Organic solvents are necessary for the preparation of stock solutions. For in vivo applications, a suitable vehicle is required to ensure bioavailability and minimize toxicity.

Solubility Data

| Solvent | Expected Solubility | Recommended Use |

| Dimethyl Sulfoxide (DMSO) | High | In vitro stock solutions |

| Ethanol | Moderate to High | In vitro stock solutions |

| Methanol | Moderate | Stock solutions |

| Water | Very Low | Not recommended for stock solutions |

| Phosphate-Buffered Saline (PBS) | Very Low | Dilutions from stock for in vitro assays |

Vehicle for In Vivo Experiments

For systemic administration in animal models, a well-tolerated vehicle is crucial. The following formulation is a common choice for administering hydrophobic compounds like triterpenoids.

Table of Recommended In Vivo Vehicle Formulation

| Component | Percentage (v/v) | Purpose |

| DMSO | 5 - 10% | Solubilizing agent |

| Tween® 80 or Cremophor® EL | 5 - 10% | Surfactant/Emulsifier |

| Saline (0.9% NaCl) or PBS | 80 - 90% | Vehicle |

Protocol for Preparing the In Vivo Vehicle:

-

Dissolve the required amount of this compound in DMSO.

-

Add Tween® 80 or Cremophor® EL to the this compound/DMSO solution and mix thoroughly.

-

Add the saline or PBS dropwise while continuously vortexing to form a stable emulsion or solution.

-

Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming and sonication may be applied.

Experimental Protocols

In Vitro Inhibition of TNF-α-Induced NF-κB Activation

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation. The primary readout is the nuclear translocation of the p65 subunit of NF-κB, which can be quantified by immunofluorescence microscopy or a reporter gene assay.

Experimental Workflow for In Vitro NF-κB Inhibition Assay

Sootepin D: Application Notes and Protocols for High-Throughput Screening Assays

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Sootepin D in high-throughput screening (HTS) for drug discovery.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. These assays are critical for identifying "hit" compounds that can be further optimized into lead candidates. The success of an HTS campaign relies on robust assay design, precise execution, and the careful selection of chemical probes.

This document provides detailed application notes and protocols for the use of this compound in HTS assays. Due to the absence of specific experimental data for this compound in the public domain, the following protocols are based on established methodologies for similar compound classes and target families. The provided workflows and data tables are illustrative and should be adapted based on the specific biological question and available instrumentation.

Data Presentation: Illustrative Quantitative Data

The following tables represent typical data formats for summarizing results from H-throughput screening assays. The values presented are hypothetical and serve as a template for recording and comparing experimental outcomes.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Target Pathway | IC50 (µM) | Assay Type |

| MCF-7 | PI3K/Akt | 1.2 | Cell Viability (MTT) |

| A549 | Ras/Raf/MEK/ERK | 3.5 | Proliferation (BrdU) |

| HeLa | Apoptosis | 0.8 | Caspase-3/7 Activity |

| PC-3 | Angiogenesis | 2.1 | Tube Formation Assay |

Table 2: Hypothetical EC50 Values of this compound for Receptor Activation

| Receptor | Downstream Signal | EC50 (nM) | Assay Type |

| GPCR A | cAMP Accumulation | 15.2 | HTRF |

| Receptor Tyrosine Kinase B | ERK Phosphorylation | 8.7 | AlphaLISA |

| Nuclear Receptor C | Luciferase Reporter | 22.5 | Reporter Gene Assay |

Experimental Protocols

The following are detailed protocols for common HTS assays. These should be optimized for the specific target and cell system being investigated.

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and no-cell control wells.

-

Incubate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Luciferase Reporter Gene Assay

Objective: To assess the effect of this compound on the transcriptional activity of a specific signaling pathway.

Materials:

-

Host cell line (e.g., HEK293T)

-

Luciferase reporter plasmid containing the response element for the pathway of interest.

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (stock solution in DMSO)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Co-transfect the host cell line with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate for the desired period (e.g., 16-24 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold change in reporter activity relative to the vehicle control and determine the EC50 or IC50 value.

Visualizations

The following diagrams illustrate common signaling pathways and experimental workflows relevant to HTS.

Caption: A generalized workflow for high-throughput screening.

Caption: The PI3K/Akt signaling pathway, a common drug target.

Sootepin D: Information Scarcity Prevents Protocol Development

Initial investigations to generate detailed application notes and protocols for testing the efficacy of Sootepin D in animal models have been halted due to a significant lack of available scientific literature on this specific compound.

Extensive searches for "this compound" across multiple scientific databases and search engines did not yield any specific information regarding its mechanism of action, therapeutic targets, or any preclinical or clinical studies. This suggests that "this compound" may be a novel, yet-to-be-publicized compound, a compound known by a different name, or a potential typographical error.

Without foundational knowledge of the compound's biological activity, it is not feasible to develop accurate and reliable animal model protocols. The selection of an appropriate animal model is critically dependent on the compound's proposed therapeutic application and its mechanism of action. For instance, a compound with suspected anti-inflammatory properties would be tested in models of inflammatory diseases, while a potential anti-cancer agent would require xenograft or genetically engineered cancer models.

Similarly, the design of experimental protocols, including dosage, administration route, and efficacy endpoints, is entirely contingent on the specific characteristics of the compound and the disease model. Key signaling pathways that might be modulated by the compound also need to be identified to design relevant pharmacodynamic and mechanistic studies.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

For researchers who have access to information on this compound, the following general workflow and considerations would be applicable for developing animal model efficacy studies.

General Workflow for Preclinical Efficacy Testing

A systematic approach is crucial for evaluating the in vivo efficacy of a new chemical entity.

Caption: A generalized workflow for preclinical drug development.

Hypothetical Application Notes based on Potential Therapeutic Areas

While specific protocols for this compound cannot be provided, the following sections outline the types of animal models and methodologies that would be relevant for compounds targeting common therapeutic areas.

Anti-Cancer Efficacy

If this compound is hypothesized to have anti-cancer properties, the following models and protocols would be relevant.

Animal Models:

-

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice). This is a foundational model to assess the direct anti-tumor activity of a compound.

-

Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are implanted into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[1]

-

Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are essential for evaluating the role of the immune system in the compound's anti-tumor efficacy.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Culture: Culture the selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

-

Animal Acclimatization: Acclimatize 6-8 week old female NOD/SCID mice for at least one week.

-

Tumor Implantation: Inject 1 x 10^6 to 10 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into vehicle control and this compound treatment groups. Administer this compound at various doses via the determined route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Quantitative Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 0 | 1500 ± 150 | 0 |

| This compound | 10 | 900 ± 120 | 40 |

| This compound | 30 | 450 ± 90 | 70 |

| Positive Control | X | 300 ± 75 | 80 |

Anti-Inflammatory Efficacy

If this compound is predicted to have anti-inflammatory effects, the following models would be appropriate.

Animal Models:

-

Carrageenan-Induced Paw Edema: An acute model of inflammation used to screen for anti-inflammatory drugs.[2]

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics systemic inflammatory responses seen in sepsis.

-

Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis that assesses effects on chronic inflammation and autoimmune responses.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for one week.

-

Compound Administration: Administer this compound or vehicle control orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Quantitative Data Summary (Hypothetical)

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h ± SEM | Percent Edema Inhibition (%) |

| Vehicle Control | 0 | 1.5 ± 0.12 | 0 |

| This compound | 10 | 1.1 ± 0.09 | 26.7 |

| This compound | 30 | 0.8 ± 0.07 | 46.7 |

| Indomethacin | 10 | 0.7 ± 0.06 | 53.3 |

Signaling Pathway Visualization

The visualization of signaling pathways is critical for understanding the mechanism of action of a drug. Below is a hypothetical representation of a common signaling pathway that could be relevant, for instance, in cancer biology.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sootepin D Concentration for IC50 Determination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of Sootepin D.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common starting point is a serial dilution series spanning several orders of magnitude, for example, from 100 µM down to 1 nM. This wide range helps in identifying the approximate IC50 value, which can then be narrowed down in subsequent, more focused experiments.

Q2: Which cell-based assay is most suitable for determining the IC50 of this compound?

A2: The choice of assay depends on the expected mechanism of action of this compound. Commonly used assays to determine IC50 values include:

-

MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability.[1]

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels and is generally more sensitive than colorimetric assays.[2]

-

AlamarBlue™ Assay: This is another colorimetric assay that indicates cellular metabolic activity through a color change.[3][4]

-

In-Cell Western™ Assay: This technique allows for the quantitative analysis of protein expression and phosphorylation levels, providing more mechanistic insight alongside the IC50 value.[5]

It is recommended to start with a standard viability assay like MTT or MTS and then move to more specific assays as more is understood about this compound's biological activity.

Q3: How long should I incubate the cells with this compound before measuring cell viability?

A3: The incubation time is a critical parameter and can significantly influence the IC50 value.[6] A typical starting point is to test multiple time points, such as 24, 48, and 72 hours.[6] The optimal time point will depend on the cell line's doubling time and the mechanism of action of this compound.

Q4: What is the best way to analyze my data to calculate the IC50 value?

A4: IC50 values are typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[7] Software such as GraphPad Prism is commonly used for this purpose.[2] The data is usually plotted with the logarithm of the inhibitor concentration on the x-axis and the percentage of inhibition or viability on the y-axis.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS or media to maintain humidity.[1] |

| No dose-response curve observed (flat line at 100% or 0% viability) | - Concentration range is too low or too high- this compound is insoluble at the tested concentrations- The compound is not cytotoxic to the chosen cell line | - Test a much broader range of concentrations (e.g., from pM to mM).- Check the solubility of this compound in the culture medium. Consider using a different solvent or a lower concentration of the stock solution.- Confirm the activity of the compound with an alternative assay or a different cell line. |

| Incomplete dose-response curve (does not reach 0% or 100% inhibition) | - Limited solubility of this compound at higher concentrations- The compound may have cytostatic rather than cytotoxic effects | - Visually inspect the wells with the highest concentrations for precipitation.- Consider using complementary assays to distinguish between cytotoxicity and cytostaticity.[8] |

| Calculated IC50 value seems incorrect or inconsistent | - Incorrect data normalization- Issues with the curve-fitting algorithm in the analysis software | - Ensure that your data is properly normalized to the positive (no drug) and negative (maximum inhibition) controls.- Review the parameters and constraints of the non-linear regression model in your software.[9] |

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

-

Cell Seeding:

-

Culture cells to logarithmic phase.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[3]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of treatment concentrations. A common approach is a 2-fold or 3-fold dilution series.

-

Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound to the respective wells. Include a solvent control (media with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[1]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the solvent control.

-

Plot the log of the concentration of this compound versus the percentage of cell viability and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. IC50 determination and cell viability assay [bio-protocol.org]

- 3. BioRender App [app.biorender.com]

- 4. youtube.com [youtube.com]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

Technical Support Center: Sootepin D Cytotoxicity and Cell Viability Issues

This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the cytotoxic properties of the novel compound, Sootepin D. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a cytotoxicity assay and a cell viability assay?

A1: While often used interchangeably, cytotoxicity and cell viability are distinct concepts. Cell viability assays measure the number of living, healthy cells within a population.[1][2] In contrast, cytotoxicity assays quantify the degree to which a substance can cause cellular damage, ultimately leading to cell death.[3] A decrease in cell viability can be the result of a cytotoxic event or an anti-proliferative effect, whereas a cytotoxicity assay specifically measures markers associated with cell damage, such as a compromised cell membrane.[1]

Q2: How do I select the most appropriate assay for evaluating the effects of this compound?

A2: The optimal assay for your research depends on the specific scientific question, the anticipated mechanism of cell death, the cell line being used, and the available laboratory equipment. Key assay categories include:

-

Metabolic Assays: These include the MTT, MTS, XTT, and resazurin assays, which are colorimetric methods that determine cell viability by measuring the metabolic activity of the cells.[1][4][5] They are particularly useful for high-throughput screening of compound libraries.

-

Membrane Integrity Assays: Assays such as Trypan Blue exclusion, Propidium Iodide staining, and Lactate Dehydrogenase (LDH) release assays identify dead cells by assessing the integrity of their plasma membrane.[1] Healthy cells possess intact membranes that are impermeable to these dyes, while cells with damaged membranes are not. The LDH assay quantifies the amount of LDH released from cells with damaged membranes.[6]

-

ATP-Based Assays: These highly sensitive assays measure the level of intracellular ATP, which is directly proportional to the number of viable cells, as only living cells can synthesize ATP.

-

Apoptosis Assays: If you hypothesize that this compound induces programmed cell death (apoptosis), specific assays like Annexin V/PI staining or caspase activity assays can confirm this mechanism.[7]

Q3: My experimental replicates are showing a high degree of variability. What could be the underlying causes?

A3: High variability among replicates is a common issue in cytotoxicity and cell viability assays. Potential sources of error include:

-

Inaccurate Pipetting: Errors in pipetting cells, reagents, or this compound can introduce significant variability.[8] Careful handling and the use of calibrated pipettes are crucial.

-

Non-uniform Cell Seeding: An uneven distribution of cells in the wells of a microplate will lead to inconsistent results.[3] Ensure that the cell suspension is homogenous before and during the seeding process.

-

"Edge Effects" in Microplates: The outer wells of a microplate are more susceptible to variations in temperature and humidity, which can affect cell growth. It is advisable to fill the peripheral wells with a sterile liquid (e.g., media or PBS) and use the inner wells for your experimental samples.

-

Compound Solubility: this compound may precipitate out of the culture medium at higher concentrations. Always visually inspect the wells for any signs of precipitation. If this occurs, you may need to adjust the solvent or the concentration range.

-

Suboptimal Cell Health: For reproducible results, it is essential to use cells that are healthy and in their logarithmic phase of growth.[6]

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity Assay Outcomes with this compound

| Issue | Potential Cause | Recommended Troubleshooting Steps |

| Elevated background signal in control wells | Media or reagent contamination. | Always use fresh, sterile reagents and media. Regularly check for any signs of microbial contamination. |

| Cell density is too high.[3] | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay. | |

| The assay reagent is toxic to the cells.[6] | The reagent itself may be inducing cytotoxicity, particularly with prolonged incubation. Consider reducing the incubation time or switching to a less toxic assay. | |

| This compound does not appear to be cytotoxic | The selected cell line may be resistant to this compound. | Test the compound on a panel of different cell lines, including those known to be sensitive to similar classes of compounds. |

| Degradation of this compound. | Confirm the stability of this compound in your culture medium and under your specific experimental conditions. | |

| The chosen assay is not appropriate for the mechanism of cell death. | If you suspect a specific mechanism, such as apoptosis, use an assay designed to detect that process. | |

| Inconsistent IC50 values across experiments | Variation in cell passage number. | Maintain a consistent and low passage number for your cells in all experiments. |

| Inconsistent incubation times. | Ensure that all incubation times are precisely controlled and consistent across all experiments. | |

| Inaccuracy in the preparation of this compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment. |

Experimental Protocols

Standard Operating Procedure for MTT Cytotoxicity Assay

This protocol outlines a standardized procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells during their exponential growth phase.

-

Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[3]

-

-

Compound Administration:

-

Prepare a stock solution of this compound and create a serial dilution in complete culture medium to achieve the desired final concentrations.

-

Carefully aspirate the medium from the wells and add 100 µL of the this compound dilutions.

-

Include appropriate controls: vehicle control (medium containing the same concentration of the solvent used for this compound) and untreated control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Incubation:

-

Following the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this step, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

-

-

Formazan Crystal Solubilization:

-

After the MTT incubation, carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Interpretation:

-

Subtract the average absorbance of the blank wells (solubilization solution only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Generate a dose-response curve by plotting the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Visualizations of Key Concepts

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process that can be initiated by an extrinsic (death receptor-mediated) or an intrinsic (mitochondrial-mediated) pathway. Both pathways ultimately converge on the activation of executioner caspases.

Caption: The extrinsic and intrinsic pathways of apoptosis.

Workflow for Screening the Cytotoxicity of this compound

This diagram provides a structured workflow for the initial cytotoxic screening of a novel compound like this compound.

Caption: A streamlined workflow for cytotoxicity screening.

A Logical Approach to Troubleshooting High Variability in Assays

This decision tree outlines a systematic process for identifying and resolving the root cause of high variability in cytotoxicity assay data.

Caption: A decision tree for troubleshooting high assay variability.

References

- 1. Cell viability assays | Abcam [abcam.com]

- 2. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reddit - The heart of the internet [reddit.com]

Inconsistent results with Sootepin D treatment